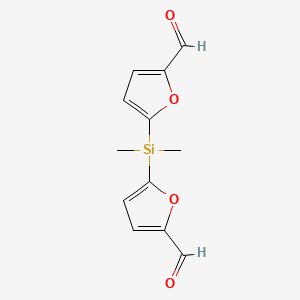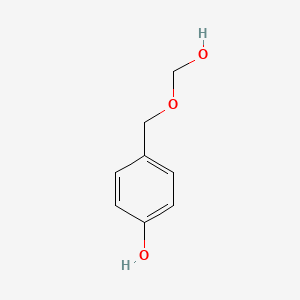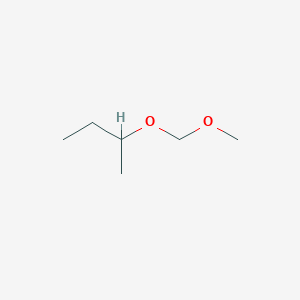
2-(Methoxymethoxy)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methoxymethoxy)butane is an organic compound with the molecular formula C6H14O2. It is a type of ether, characterized by the presence of a methoxy group (-OCH3) and a methoxymethoxy group (-OCH2OCH3) attached to a butane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethoxy)butane can be achieved through several methods. One common approach involves the protection of 1,3-diols at the more hindered hydroxy group. For example, 3-(Methoxymethoxy)-1-butanol can be synthesized by reacting 1-acetoxy-3-(methoxymethoxy)butane with methanol in the presence of potassium carbonate . This reaction typically takes place at room temperature and involves the formation of an intermediate chloromethyl ether acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient fume hoods and proper safety measures is crucial due to the potential toxicity of intermediates like chloromethyl ether acetate. The process involves multiple steps, including the protection of hydroxy groups and subsequent reactions to introduce the methoxymethoxy functionality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methoxymethoxy)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methoxy or methoxymethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-(Methoxymethoxy)butane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Wirkmechanismus
The mechanism of action of 2-(Methoxymethoxy)butane involves its interaction with molecular targets through its functional groups. The methoxy and methoxymethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect molecular pathways and processes, making the compound useful in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanol: The simplest methoxy compound.
Dimethyl ether: Another simple ether with two methoxy groups.
Anisole: Contains a methoxy group attached to a benzene ring.
Vanillin: A more complex molecule with a methoxy group.
Uniqueness
2-(Methoxymethoxy)butane is unique due to its specific structural arrangement, which includes both a methoxy and a methoxymethoxy group. This combination provides distinct reactivity and properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
91508-78-0 |
|---|---|
Molekularformel |
C6H14O2 |
Molekulargewicht |
118.17 g/mol |
IUPAC-Name |
2-(methoxymethoxy)butane |
InChI |
InChI=1S/C6H14O2/c1-4-6(2)8-5-7-3/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
XGWWYGIQJRUZSB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


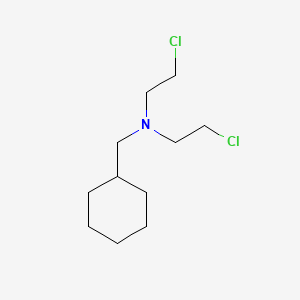
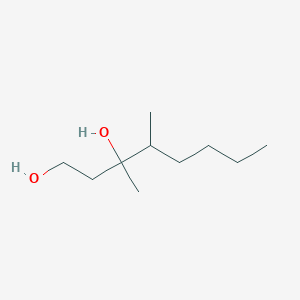
![1-[(Phenylsulfanyl)methyl]naphthalen-2-amine](/img/structure/B14365931.png)
![3-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14365947.png)
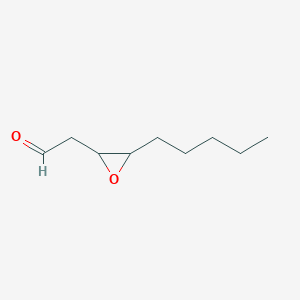
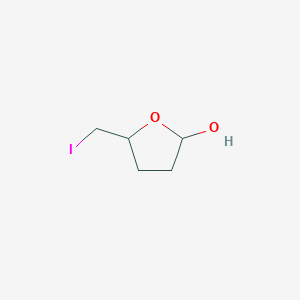
![N-(3-Chlorophenyl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14365974.png)

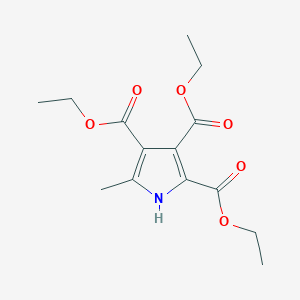
![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-chlorophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14365990.png)
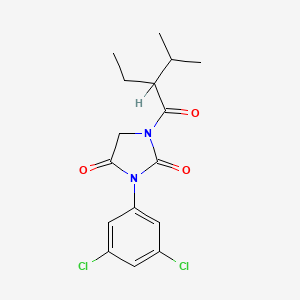
![3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14365999.png)
